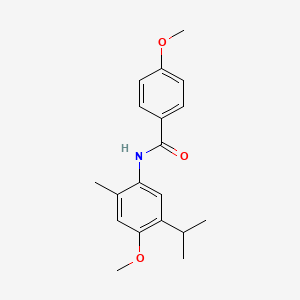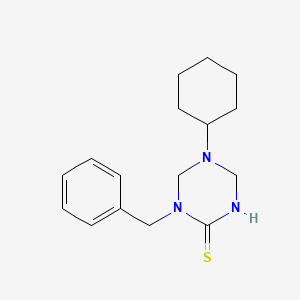
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide, commonly known as LY-2183240, is a small molecule antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological and psychiatric disorders.
作用機序
LY-2183240 acts as an antagonist of the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor, which is a member of the G protein-coupled receptor family. This receptor is primarily located in the presynaptic terminals of neurons and is involved in the regulation of glutamate release. By blocking the this compound receptor, LY-2183240 reduces the release of glutamate, which is a major excitatory neurotransmitter in the brain. This mechanism of action is believed to underlie the anxiolytic and antidepressant effects of LY-2183240.
Biochemical and Physiological Effects:
LY-2183240 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce glutamate release in the brain, which can lead to a reduction in neuronal excitability. Additionally, LY-2183240 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons. This increase in BDNF levels may contribute to the antidepressant effects of LY-2183240.
実験室実験の利点と制限
One of the major advantages of LY-2183240 is its specificity for the N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide receptor. This specificity allows researchers to investigate the role of this receptor in various neurological and psychiatric disorders. However, one limitation of LY-2183240 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research involving LY-2183240. One area of interest is investigating its potential use in treating addiction, particularly opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of LY-2183240 and its effects on other neurotransmitter systems. Finally, there is potential for the development of more potent and selective N-(5-isopropyl-4-methoxy-2-methylphenyl)-4-methoxybenzamide antagonists based on the structure of LY-2183240.
Conclusion:
In conclusion, LY-2183240 is a small molecule antagonist of the this compound receptor that has shown promise in preclinical studies for its potential use in treating various neurological and psychiatric disorders. Its specificity for the this compound receptor makes it a valuable tool for investigating the role of this receptor in these disorders. Further research is needed to fully understand the mechanism of action of LY-2183240 and its potential therapeutic applications.
合成法
The synthesis of LY-2183240 involves the reaction of 5-isopropyl-4-methoxy-2-methylphenylamine with 4-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final pure compound.
科学的研究の応用
LY-2183240 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression. Additionally, LY-2183240 has been investigated for its potential use in treating schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-methoxy-N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)16-11-17(13(3)10-18(16)23-5)20-19(21)14-6-8-15(22-4)9-7-14/h6-12H,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYXJCXNYVGHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide](/img/structure/B5857865.png)


![N-cyclohexyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5857879.png)





![(4-tert-butylphenyl)[3-(2-hydroxy-4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5857934.png)
